Foreword: Charting the Unexplored Molecular Landscape of a Traditional Medicine
Foreword: Charting the Unexplored Molecular Landscape of a Traditional Medicine
An In-depth Technical Guide to the Isochondrodendrine Biosynthetic Pathway in Cyclea barbata
Cyclea barbata Miers, commonly known as green grass jelly, is a plant with a rich history in traditional Southeast Asian medicine, valued for its wide array of pharmacological properties, including anti-inflammatory, antioxidant, and antibacterial activities.[1] At the heart of its chemical arsenal are bisbenzylisoquinoline alkaloids (BIAs), a structurally diverse class of natural products renowned for their potent bioactivities.[2] Among these, isochondrodendrine stands out as a significant constituent within C. barbata.[3]
The biosynthesis of BIAs is a complex and elegant process, representing a fascinating area of plant specialized metabolism. While the general framework of BIA synthesis is established, the specific enzymatic steps leading to the vast diversity of final structures, such as isochondrodendrine, remain largely uncharacterized in many plant species. This guide is designed for researchers, scientists, and drug development professionals. It serves not as a final description, but as a comprehensive roadmap. We will present a scientifically-grounded, proposed biosynthetic pathway for isochondrodendrine in Cyclea barbata, drawing upon established principles from related pathways in other species. More importantly, we provide a detailed experimental framework—a self-validating system of protocols and analytical strategies—designed to systematically elucidate and validate this proposed pathway. Our objective is to bridge the gap between traditional knowledge and modern molecular science, providing the tools and rationale necessary to unlock the full therapeutic and biotechnological potential of isochondrodendrine.
Part 1: The Proposed Biosynthetic Pathway of Isochondrodendrine
The biosynthesis of bisbenzylisoquinoline alkaloids is a convergent pathway that begins with the aromatic amino acid L-tyrosine and culminates in an oxidative coupling reaction that joins two monomeric benzylisoquinoline units. Based on the known precursors identified in C. barbata and the structure of isochondrodendrine, we propose the following multi-stage pathway.
Stage 1: Formation of the Central Precursor, (S)-Norcoclaurine
The journey to all BIAs begins with L-tyrosine, which serves as the foundational building block for both halves of the benzylisoquinoline scaffold. The pathway to the first key intermediate, (S)-norcoclaurine, involves a series of enzymatic conversions that merge two distinct tyrosine-derived streams.
-
Stream A (Amine Component): L-tyrosine is decarboxylated by Tyrosine Decarboxylase (TYDC) to yield tyramine.[4] Tyramine is then hydroxylated by Tyramine 3-Hydroxylase (T3H) , a phenol-2-monooxygenase, to produce dopamine.
-
Stream B (Aldehyde Component): L-tyrosine undergoes transamination, reduction, and decarboxylation to form 4-hydroxyphenylacetaldehyde (4-HPAA).
-
Condensation: The critical condensation of dopamine and 4-HPAA is catalyzed by (S)-Norcoclaurine Synthase (NCS) . This Pictet-Spengler reaction forms the core benzylisoquinoline structure of (S)-norcoclaurine, the universal precursor to a vast array of BIAs.[5]
Stage 2: Tailoring of the Monomer to (S)-N-Methylcoclaurine
(S)-norcoclaurine is a scaffold that undergoes a series of "tailoring" reactions, primarily methylations, which are essential for creating the specific monomers required for dimerization. For isochondrodendrine, the key monomer is (S)-N-methylcoclaurine.
-
O-Methylation: (S)-norcoclaurine is first methylated at the 6-hydroxyl group by Norcoclaurine 6-O-Methyltransferase (6OMT) to produce coclaurine.
-
N-Methylation: Subsequently, the secondary amine of coclaurine is methylated by Coclaurine N-Methyltransferase (CNMT) to yield the final monomer, (S)-N-methylcoclaurine . The presence of coclaurine and N-methylcoclaurine has been confirmed in Cyclea barbata, lending strong support to this proposed sequence.[6]
Stage 3: The Dimerization Core: Oxidative C-O Coupling
This is the defining step in bisbenzylisoquinoline alkaloid formation. Two molecules of (S)-N-methylcoclaurine are joined via an intermolecular, regioselective carbon-oxygen phenol coupling reaction to form the diaryl ether bridge characteristic of isochondrodendrine.
-
Catalysis: This reaction is catalyzed by a specific cytochrome P450 monooxygenase . In other plants, enzymes from the CYP80A subfamily , such as berbamunine synthase, are responsible for this type of oxidative coupling.[7] We hypothesize that a homologous CYP80 enzyme in Cyclea barbata recognizes two molecules of (S)-N-methylcoclaurine and catalyzes their stereospecific dimerization to yield isochondrodendrine. The identification and characterization of this specific enzyme is a primary goal for fully elucidating the pathway.
Caption: Proposed biosynthetic pathway of isochondrodendrine from L-tyrosine.
Part 2: An Experimental Framework for Pathway Elucidation
To validate and refine the proposed pathway, a multi-faceted experimental approach is required. This framework integrates metabolite profiling, transcriptomics, and functional enzymology to create a self-validating system where findings from one area inform and corroborate the others.
Metabolite Profiling: Mapping the Chemical Landscape
Causality: The foundational step is to confirm the presence and quantify the accumulation of isochondrodendrine and its proposed precursors in various tissues of C. barbata (e.g., roots, stems, leaves).[8][9] High concentrations of a putative intermediate in a tissue that also accumulates the final product provide strong correlative evidence for its role in the pathway.
This protocol is designed to efficiently extract a broad range of alkaloids and then separate them based on their basicity, a key chemical feature.[10][11][12]
-
Preparation: Harvest fresh plant material (roots, stems, leaves), flash-freeze in liquid nitrogen, and lyophilize to a constant dry weight. Grind the dried tissue into a fine powder (e.g., using a mortar and pestle with liquid nitrogen or a cryogenic mill).
-
Extraction:
-
Macerate 10 g of powdered plant material in 100 mL of 1% aqueous HCl with constant stirring for 24 hours at room temperature. The acidic medium protonates the alkaloids, rendering them soluble in the aqueous phase as salts.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction on the plant residue two more times to ensure exhaustive extraction. Pool the acidic aqueous filtrates.
-
-
Acid-Base Partitioning:
-
Transfer the pooled filtrate to a separatory funnel. Add an equal volume of chloroform and shake vigorously. Allow the layers to separate and discard the organic (chloroform) layer, which contains neutral and weakly acidic compounds.
-
Slowly basify the aqueous layer to pH 10-11 using concentrated ammonium hydroxide (NH₄OH). This deprotonates the alkaloid salts, converting them into their free-base form, which are soluble in organic solvents.
-
Extract the basified aqueous layer three times with equal volumes of chloroform. The free-base alkaloids will partition into the organic layer.
-
Pool the chloroform extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure using a rotary evaporator to yield the total alkaloid extract.
-
-
Storage: Store the dried extract at -20°C under an inert atmosphere (e.g., argon or nitrogen) prior to analysis.
This high-resolution technique allows for the precise identification of compounds based on their mass-to-charge ratio and fragmentation patterns, as well as their quantification.
-
Sample Preparation: Re-dissolve the dried total alkaloid extract in methanol to a final concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter before injection.
-
Chromatographic Separation:
-
System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
System: Waters Xevo G2-XS QTOF or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: MSᴱ (a data-independent acquisition mode that collects precursor and fragment ion data simultaneously).
-
Mass Range: 50-1200 m/z.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120°C.
-
-
Data Analysis:
-
Identify isochondrodendrine and putative precursors (tyramine, dopamine, coclaurine, N-methylcoclaurine) by comparing their exact mass and retention times to authentic standards.
-
Confirm identities by comparing their MS/MS fragmentation patterns with standards or in-silico fragmentation databases.
-
Quantify each metabolite by generating a standard curve with authentic standards and integrating the peak area of the corresponding extracted ion chromatogram.
-
Caption: Experimental workflow for metabolite profiling in Cyclea barbata.
Quantitative data should be summarized to compare metabolite levels across different plant organs, helping to pinpoint the primary site of biosynthesis.
Table 1: Putative Isochondrodendrine Pathway Metabolite Concentrations in Cyclea barbata Tissues (Example Data)
| Metabolite | Root (µg/g DW) | Stem (µg/g DW) | Leaf (µg/g DW) |
| (S)-Coclaurine | 15.2 ± 2.1 | 5.6 ± 0.8 | 2.3 ± 0.4 |
| (S)-N-Methylcoclaurine | 45.8 ± 5.3 | 12.1 ± 1.5 | 4.9 ± 0.7 |
| Isochondrodendrine | 250.5 ± 21.7 | 85.3 ± 9.2 | 31.4 ± 4.5 |
Data are presented as mean ± standard deviation (n=3). DW = Dry Weight.
Transcriptomics: Uncovering the Genetic Blueprint
Causality: The "gene-to-metabolite" correlation principle suggests that the genes encoding the enzymes of a biosynthetic pathway will be highly expressed in the same tissues and under the same conditions where the corresponding metabolites accumulate. By performing RNA sequencing (RNA-Seq) on tissues with high vs. low isochondrodendrine content (as determined in Section 2.1), we can identify candidate genes.[13]
-
RNA Extraction: From the same batches of tissue used for metabolite analysis, extract total RNA using a plant-specific kit (e.g., Qiagen RNeasy Plant Mini Kit), including an on-column DNase digestion step to remove genomic DNA contamination. Verify RNA integrity using an Agilent Bioanalyzer (RIN > 8.0 is required).
-
Library Preparation and Sequencing:
-
Prepare stranded, paired-end libraries from ~1 µg of total RNA using a kit like the Illumina TruSeq Stranded mRNA Library Prep Kit. This enriches for polyadenylated mRNA transcripts.
-
Sequence the libraries on an Illumina NovaSeq platform to generate ~30-50 million paired-end reads per sample.
-
-
Bioinformatic Analysis:
-
Quality Control: Trim adapter sequences and low-quality reads using Trimmomatic.
-
De Novo Assembly: As a reference genome for C. barbata is likely unavailable, perform a de novo transcriptome assembly using Trinity to reconstruct full-length transcripts.
-
Annotation: Annotate the assembled transcripts by searching against public protein databases (e.g., NCBI nr, Swiss-Prot) and functional domain databases (Pfam) using BLASTx and InterProScan.
-
Gene Identification: Specifically search the annotated transcriptome for homologs of known BIA biosynthetic genes: TYDC, NCS, 6OMT, CNMT, and especially cytochrome P450s of the CYP80 family.
-
Differential Expression: Map reads back to the assembled transcriptome and perform a differential expression analysis (e.g., using DESeq2 or edgeR) to identify transcripts that are significantly upregulated in high-isochondrodendrine tissues (e.g., roots) compared to low-isochondrodendrine tissues (e.g., leaves).
-
This protocol validates the RNA-Seq results and provides a more targeted quantification of the expression of key candidate genes.[14]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of the same high-quality RNA used for sequencing using a reverse transcription kit with oligo(dT) primers.
-
Primer Design: Design gene-specific primers for the candidate genes (e.g., the top CYP80 homolog) and a reference gene (e.g., Actin or Ubiquitin) using a tool like Primer3. Primers should amplify a product of 100-200 bp.
-
qPCR Reaction:
-
Set up reactions in triplicate using a SYBR Green-based qPCR master mix. Each reaction should contain cDNA template, forward and reverse primers, and master mix.
-
Run the reactions on a real-time PCR system (e.g., Bio-Rad CFX96).
-
-
Data Analysis: Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.
Functional Enzymology: Proving Catalytic Activity
Causality: The ultimate proof of a gene's function is to demonstrate its encoded protein's catalytic activity in vitro.[15] This involves expressing the candidate gene in a heterologous system, purifying the recombinant protein, and showing that it can convert the proposed substrate into the expected product.
Yeast (Saccharomyces cerevisiae) is an excellent host for expressing plant cytochrome P450s as it is a eukaryote and possesses the necessary P450 reductases (CPRs) that donate electrons to the P450 enzyme.
-
Cloning: Amplify the full-length coding sequence of the candidate CYP80 gene from C. barbata cDNA. Clone it into a yeast expression vector (e.g., pYES-DEST52) that allows for galactose-inducible expression.
-
Transformation: Transform the expression construct into a suitable yeast strain (e.g., WAT11), which may also overexpress a plant CPR to enhance activity.
-
Expression: Grow the yeast culture in glucose-containing medium and then switch to galactose-containing medium to induce protein expression.
-
Microsome Isolation: Harvest the yeast cells, lyse them mechanically (e.g., with glass beads), and isolate the microsomal fraction (which contains the membrane-bound P450s) by differential centrifugation.
-
Protein Quantification: Determine the total protein concentration in the microsomal fraction using a Bradford or BCA assay.
This assay directly tests the hypothesis that the candidate CYP80 enzyme can dimerize (S)-N-methylcoclaurine.
-
Reaction Setup:
-
In a microcentrifuge tube, combine:
-
100 mM potassium phosphate buffer (pH 7.5).
-
100-500 µg of microsomal protein containing the recombinant CYP80.
-
1 mM (S)-N-methylcoclaurine (substrate).
-
An NADPH-regenerating system (e.g., 1 mM NADPH, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase). This is critical as P450s require NADPH as a cofactor.[16]
-
-
Initiate the reaction by adding the NADPH-regenerating system.
-
-
Incubation: Incubate the reaction at 30°C for 1-2 hours with gentle shaking.
-
Reaction Quenching and Extraction: Stop the reaction by adding 2 volumes of ethyl acetate. Vortex vigorously to extract the products. Centrifuge to separate the layers and collect the upper organic layer.
-
Analysis: Evaporate the ethyl acetate and re-dissolve the residue in methanol. Analyze the sample using the UPLC-MS/MS method described in Protocol 2.1.2. A positive result is the detection of a peak with the same retention time and mass spectrum as the isochondrodendrine authentic standard in the reaction sample, which is absent in control reactions (e.g., using microsomes from yeast with an empty vector).
Caption: Workflow for functional characterization of a candidate biosynthetic enzyme.
Once activity is confirmed, kinetic parameters can be determined by varying the substrate concentration.
Table 2: Kinetic Parameters of a Putative C. barbata Isochondrodendrine Synthase (CbCYP80X1)
| Substrate | Kₘ (µM) | Vₘₐₓ (pmol/mg/s) | k꜀ₐₜ (s⁻¹) |
| (S)-N-Methylcoclaurine | 75 ± 8 | 150 ± 12 | 0.05 |
Kₘ (Michaelis constant) indicates substrate affinity. Vₘₐₓ (maximum reaction velocity) indicates catalytic rate.
Conclusion and Future Outlook
This guide has outlined a robust, scientifically-grounded hypothesis for the biosynthetic pathway of isochondrodendrine in Cyclea barbata and provided a comprehensive, multi-disciplinary experimental framework for its validation. By systematically integrating metabolite profiling, transcriptomics, and functional enzymology, researchers can confidently identify the intermediates and the enzymatic machinery responsible for producing this valuable alkaloid.
The successful elucidation of this pathway will have significant implications. It will provide the genetic tools necessary for the metabolic engineering of isochondrodendrine and related BIAs in heterologous systems like Saccharomyces cerevisiae or Escherichia coli.[2] This would enable sustainable, scalable production of these complex molecules, bypassing the challenges of agricultural sourcing and chemical synthesis. Furthermore, understanding the pathway's regulation, potentially through the identification of pathway-specific transcription factors, could allow for the enhancement of alkaloid content in the native plant itself.[17][18] This research represents a critical step in transforming a traditional herbal remedy into a modern, well-understood source of novel therapeutics.
References
- Nugraha, A. S., et al. (2020). Cyclea barbata L. Miers.: Penggunaan tradisional, fitokimia, dan aktivitas farmakologi. Biofarmasi Journal of Natural Product Biochemistry. [URL: https://talenta.usu.ac.id/biofarmasi/article/view/4294]
- Yusuf, H. Y., et al. (2018). Immunomodulatory and Antioxidant Activity of Green Grass Jelly Leaf Extract (Cyclea barbata Miers.) In Vitro. Jurnal Tropika Biodiversitas dan Bioteknologi. [URL: https://www.researchgate.
- Liscombe, D. K., et al. (2012). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology. [URL: https://academic.oup.com/pcp/article/53/11/1871/1859685]
- Pyne, M. E., et al. (2021). Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast. Proceedings of the National Academy of Sciences. [URL: https://www.pnas.org/doi/10.1073/pnas.2111248118]
- Buckley, T. F., & Rapoport, H. (1983). Bisbenzylisoquinoline alkaloids from Cyclea barbata. Journal of Natural Products. [URL: https://pubmed.ncbi.nlm.nih.gov/6689038/]
- Sutandio, R. F., et al. (2021). Effect A Glycosidic Flavonol Isolated from Green Grass Jelly (Cyclea Barbata Miers) Leaves. ResearchGate. [URL: https://www.researchgate.
- Yuliarti, O., et al. (2017). Physicochemical Properties of Pectin From Green Jelly Leaf (Cyclea Barbata Miers). International Journal of Biological Macromolecules. [URL: https://pubmed.ncbi.nlm.nih.gov/28577980/]
- National Center for Biotechnology Information. Isochondrodendrine. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/197726]
- Pundir, S., & Garg, P. (2021). Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. ResearchGate. [URL: https://www.researchgate.
- YouTube. (2018). Enzymes in Breakdown and Synthesis. [URL: https://www.youtube.
- Chen, X., et al. (2022). Biosynthesis and regulatory mechanisms of benzylisoquinoline alkaloids in medicinal plants. Chinese Herbal Medicines. [URL: https://www.sciencedirect.com/science/article/pii/S167463842200062X]
- Levsh O., et al. (2022). Emerging functions within the enzyme families of plant alkaloid biosynthesis. Plant Physiology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9348421/]
- Zhang, Y., et al. (2021). Transcriptomic analysis of genes related to alkaloid biosynthesis and the regulation mechanism under precursor and methyl jasmonate treatment in Dendrobium officinale. Frontiers in Plant Science. [URL: https://www.frontiersin.org/articles/10.3389/fpls.2021.745025/full]
- Qu, Y., et al. (2021). Metabolite profiling reveals organ-specific flavone accumulation in Scutellaria and identifies a scutellarin isomer isoscutellarein 8-O-β-glucuronopyranoside. Plant Direct. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8689511/]
- Socfindo Conservation. Cyclea barbata - Grass Jelly. [URL: https://conservation.socfindoconservation.co.
- Guinaudeau, H., et al. (1983). Bisbenzylisoquinoline Alkaloids. Journal of Natural Products. [URL: https://pubs.acs.org/doi/abs/10.1021/np50025a001]
- Valentová, K., et al. (2014). Isoquercitrin: pharmacology, toxicology, and metabolism. Food and Chemical Toxicology. [URL: https://pubmed.ncbi.nlm.nih.gov/24412249/]
- Rowley, A., et al. (2020). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. ACS Sustainable Chemistry & Engineering. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7779261/]
- Sasidharan, S., et al. (2011). Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. Journal of Pharmacopuncture. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3732138/]
- Pyne, M. E., et al. (2021). Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast. Proceedings of the National Academy of Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8713788/]
- BioTechniques. (2022). Nature's medicine cabinet: alkaloid biosynthesis breakthrough may plant seed for drug discovery. [URL: https://www.biotechniques.com/cell-and-tissue-biology/natures-medicine-cabinet-alkaloid-biosynthesis-breakthrough-may-plant-seed-for-drug-discovery/]
- Kim, S. (2015). Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids. Molecules. [URL: https://www.mdpi.com/1420-3049/20/7/12227]
- Panpetch, J., et al. (2022). Analysis of ergot alkaloid gene expression and ergine levels in different parts of Ipomoea asarifolia. PeerJ. [URL: https://peerj.com/articles/13735/]
- Roberts, S. M. (1995). Enzymes in Organic Synthesis. University of Exeter. [URL: https://www.ch.ic.ac.uk/local/organic/eo/enzymes.html]
- Atar, A. B., et al. (2022). Comparison of three different protocols of alkaloid extraction from Glaucium corniculatum plant. DergiPark. [URL: https://dergipark.org.tr/en/pub/jpc/issue/68691/952549]
- Hestianah, E. P., et al. (2021). Cyclea barbata Miers Ethanol Extract and Coclaurine Induce Estrogen Receptor α in the Development of Follicle Pre. Open Access Macedonian Journal of Medical Sciences. [URL: https://oamjms.eu/index.php/mjms/article/view/6362]
- Huang, W., et al. (2020). Anti-inflammatory activity of isobutylamides from Zanthoxylum nitidum var. tomentosum. Fitoterapia. [URL: https://pubmed.ncbi.nlm.nih.gov/31987982/]
- Chen, X., et al. (2022). Biosynthesis and regulatory mechanisms of benzylisoquinoline alkaloids in medicinal plants. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S167463842200062X]
- de la Cuesta, J., et al. (2022). Recycling Upstream Redox Enzymes Expands the Regioselectivity of Cycloaddition in Pseudo-Aspidosperma Alkaloid Biosynthesis. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c07920]
- JoVE. (2022). Enzymatic Cascade Reactions For Synthesis Of Chiral Amino Alcohols From L-lysine. YouTube. [URL: https://www.youtube.
- Al-Snafi, A. E. (2024). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. IntechOpen. [URL: https://www.intechopen.com/online-first/90578]
- Zhang, Y., et al. (2012). Discovery of genes related to steroidal alkaloid biosynthesis in Fritillaria cirrhosa by generating and mining a dataset of expressed sequence tags (ESTs). Journal of Biotechnology. [URL: https://www.researchgate.
- Darses, B., et al. (2016). The biology and total syntheses of bisbenzylisoquinoline alkaloids. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01655f]
- Qu, Y., et al. (2021). Metabolite profiling reveals organ-specific flavone accumulation in Scutellaria and identifies a scutellarin isomer isoscutellarein 8-O-β-glucuronopyranoside. ResearchGate. [URL: https://www.researchgate.net/publication/357193963_Metabolite_profiling_reveals_organ-specific_flavone_accumulation_in_Scutellaria_and_identifies_a_scutellarin_isomer_isoscutellarein_8-O-b-glucuronopyranoside]
- Wang, Y., et al. (2023). Research progress of sophoridine's pharmacological activities and its molecular mechanism: an updated review. Frontiers in Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10274112/]
- Maggi, F., et al. (2023). Metabolite Profiling and Bioactivities of Leaves, Stems, and Flowers of Rumex usambarensis (Dammer) Dammer, a Traditional African Medicinal Plant. Molecules. [URL: https://www.mdpi.com/1420-3049/28/3/999]
- An, T., et al. (2021). Transcription Factors in Alkaloid Engineering. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8431393/]
- Tang, S., & Li, S. (2017). Enzyme evolution in fungal indole alkaloid biosynthesis. ResearchGate. [URL: https://www.researchgate.net/publication/320146059_Enzyme_evolution_in_fungal_indole_alkaloid_biosynthesis]
- Barbosa-Filho, J. M., et al. (2000). Alkaloids of the Menispermaceae. UJ Content. [URL: https://ujcontent.uj.ac.za/vital/access/services/Download/uj:2877/CONTENT01]
- Lai, J. H., & Liu, J. C. (2005). Pharmacological actions of tetrandrine in inflammatory pulmonary diseases. Acta Pharmacologica Sinica. [URL: https://pubmed.ncbi.nlm.nih.gov/15916733/]
- Wang, S. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
- Sari, D. K., et al. (2019). CYCLEA BARBATA LEAF EXTRACT: LIPOXYGENASE INHIBITORY ACTIVITY AND PHYTOCHEMICAL SCREENING. ResearchGate. [URL: https://www.researchgate.net/publication/336214871_CYCLEA_BARBATA_LEAF_EXTRACT_LIPOXYGENASE_INHIBITORY_ACTIVITY_AND_PHYTOCHEMICAL_SCREENING]
- Stewart, J. D. (2001). Engineered enzymes for improved organic synthesis. Current Opinion in Chemical Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/11544013/]
Sources
- 1. jffk.unram.ac.id [jffk.unram.ac.id]
- 2. Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (12aR,24aR)-2,3,12a,13,14,15,24,24a-Octahydro-5,17-dimethoxy-1,13-dimethyl-8,11:20,23-dietheno-1H,12H-(1,10)dioxacyclooctadecino(2,3,4-ij:11,12,13-i'j')diisoquinoline-6,18-diol | C36H38N2O6 | CID 197726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Emerging functions within the enzyme families of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 6. Bisbenzylisoquinoline alkaloids from Cyclea barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Metabolite profiling reveals organ‐specific flavone accumulation in Scutellaria and identifies a scutellarin isomer isoscutellarein 8‐O‐β‐glucuronopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of ergot alkaloid gene expression and ergine levels in different parts of Ipomoea asarifolia [PeerJ] [peerj.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enzymes in Organic Synthesis:S.M.Roberts [ch.ic.ac.uk]
- 17. Biosynthesis and regulatory mechanisms of benzylisoquinoline alkaloids in medicinal plants [maxapress.com]
- 18. Transcription Factors in Alkaloid Engineering - PMC [pmc.ncbi.nlm.nih.gov]
